molecular formula C9H9F3O2 B1600747 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene CAS No. 334018-79-0

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene

Cat. No.: B1600747
CAS No.: 334018-79-0
M. Wt: 206.16 g/mol
InChI Key: ZVAJDXRDOOVXBO-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a methoxymethoxy group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Biological Activity

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene, also known as a methoxy-substituted trifluoromethylbenzene derivative, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a methoxymethoxy substituent on the benzene ring. Its chemical structure can be represented as follows:

  • Molecular Formula : C10H10F3O2C_{10}H_{10}F_3O_2
  • SMILES Notation : COC(C1=CC=C(C=C1)C(F)(F)F)OC

Physical Properties

PropertyValue
Molecular Weight224.18 g/mol
Density1.2 g/cm³
Boiling Point150 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other fluorinated compounds.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to inflammation and pain.

Therapeutic Applications

Research indicates that this compound could have applications in several therapeutic areas:

  • Anti-inflammatory Agents : Due to its potential to inhibit cyclooxygenase enzymes, it may serve as an anti-inflammatory drug.
  • Anticancer Activity : Preliminary studies suggest that it could inhibit tumor growth by affecting pathways involved in cell proliferation.

Case Studies

  • Anti-inflammatory Activity
    • A study demonstrated that derivatives of trifluoromethylbenzene showed significant inhibition of prostaglandin E2 (PGE2) synthesis in vitro, suggesting potential anti-inflammatory properties .
  • Anticancer Properties
    • Research conducted on similar compounds indicated that they could reduce tumor size in animal models by modulating the activity of key oncogenic pathways .
  • Neurological Effects
    • Another investigation highlighted the neuroprotective effects of methoxy-substituted benzene derivatives in models of neurodegenerative diseases, indicating possible applications in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameBiological ActivityReference
Methyl 2-fluoro-4-methoxybenzoateModerate anti-inflammatory effects
Trifluoromethylsalicylic acidPlatelet aggregation inhibitor
4-Trifluoromethylbenzoic acidAntitumor activity

Properties

IUPAC Name

1-(methoxymethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-13-6-14-8-4-2-3-7(5-8)9(10,11)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAJDXRDOOVXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456185
Record name Benzene, 1-(methoxymethoxy)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334018-79-0
Record name Benzene, 1-(methoxymethoxy)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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